1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol
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Overview
Description
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butenol side chain. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol typically involves the Heck reaction, where an aryl triflate reacts with but-3-en-1-ol . This reaction is carried out under specific conditions, including the use of palladium catalysts and base, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as converting the double bond to a single bond using hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like NaOH or KOH in polar solvents.
Major Products Formed
Oxidation: Formation of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(2-Fluoro-4-methylphenyl)butan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h3,5-7,11,13H,1,4H2,2H3 |
InChI Key |
PSHNBVGLGPDGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC=C)O)F |
Origin of Product |
United States |
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